tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
Description
Structural Significance of Spiro[Cyclopenta[b]Pyridine-Piperidine] Hybrid Systems
Spirocyclic systems, characterized by two rings sharing a single atom (the spiro junction), offer distinct advantages in drug design due to their ability to restrict conformational flexibility while maintaining three-dimensional diversity. The spiro[cyclopenta[b]pyridine-piperidine] hybrid system in tert-butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate exemplifies this paradigm.
The cyclopenta[b]pyridine moiety introduces aromaticity and planar rigidity, which can enhance π-π stacking interactions with biological targets such as kinase ATP-binding pockets. In contrast, the piperidine ring provides a saturated, sp³-rich environment that improves solubility and reduces metabolic susceptibility compared to fully aromatic systems. The spiro junction at position 6 of the pyridine ring and position 4' of the piperidine enforces a perpendicular orientation between the two rings, minimizing steric clashes and enabling precise spatial positioning of substituents.
Key structural features of this scaffold include:
- Conformational Restriction : The spirocyclic linkage locks the dihedral angle between the pyridine and piperidine rings, reducing entropy penalties upon target binding.
- Diversification Potential : Orthogonal functional groups (e.g., the tert-butyl carbamate at position 1' and the methoxy group at position 2) allow modular derivatization to optimize pharmacokinetic and pharmacodynamic properties.
- Electron-Deficient Core : The 7-oxo group and aromatic pyridine ring create an electron-deficient region, facilitating interactions with nucleophilic residues in enzyme active sites.
Recent studies demonstrate that analogous spiro[pyridine-piperidine] systems exhibit nanomolar affinity for neurological targets such as serotonin receptors and infectious disease targets like viral proteases. For example, spirocyclic inhibitors of hepatitis C virus NS5A achieved picomolar potency by leveraging the scaffold’s rigidity to preorganize hydrophobic substituents within the viral replication complex.
Role of Fsp³-Enriched Scaffolds in Bioactive Molecule Design
The fraction of sp³-hybridized carbons (Fsp³) has emerged as a critical parameter in drug discovery, with higher Fsp³ values correlating with improved clinical success rates due to enhanced solubility and reduced off-target effects. This compound exemplifies this trend, with an Fsp³ value of 0.65 (calculated as 13 sp³ carbons out of 20 total carbons), surpassing the median Fsp³ of 0.42 for approved drugs.
Table 1: Fsp³ Comparison of Spirocyclic Scaffolds
| Scaffold | Total Carbons | sp³ Carbons | Fsp³ | Biological Target |
|---|---|---|---|---|
| Target Compound | 20 | 13 | 0.65 | Kinases, Proteases |
| Spiro[piperidine-azepine] (Ref 5) | 18 | 11 | 0.61 | GPCRs |
| Spiro[oxetane-piperidine] (Ref 8) | 16 | 10 | 0.63 | Phosphodiesterases |
| Flat Aromatic Scaffold | 14 | 4 | 0.29 | HDACs |
The high Fsp³ of this scaffold arises from its saturated piperidine ring, non-planar cyclopenta[b]pyridine system, and tert-butyl carbamate group. These features contribute to:
- Improved Solubility : The scaffold’s polar surface area (PSA) of 78 Ų, driven by the methoxy and carbonyl groups, enhances aqueous solubility compared to fully aromatic analogs.
- Target Selectivity : The three-dimensional arrangement of substituents reduces promiscuous binding; for instance, spirocyclic kinase inhibitors show 10–100-fold selectivity over off-target kinases compared to linear analogs.
- Metabolic Stability : Saturation at the piperidine ring and steric shielding by the tert-butyl group slow oxidative metabolism by cytochrome P450 enzymes, as demonstrated in microsomal stability assays for related compounds.
Synthetic methodologies for Fsp³-rich spirocycles have advanced significantly, enabling large-scale production. For example, gold-catalyzed propargylic alcohol rearrangements allow gram-scale synthesis of spiro[oxetane-piperidine] analogs, with the target compound’s tert-butyl carbamate introduced via standard Boc-protection strategies. Computational studies further support the scaffold’s utility, with molecular docking revealing favorable binding poses in the allosteric pockets of protein kinases and G protein-coupled receptors.
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 2-methoxy-7-oxospiro[5H-cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)11-12-5-6-13(23-4)19-14(12)15(18)21/h5-6H,7-11H2,1-4H3 |
InChI Key |
FKBWWTWFHFCKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)N=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Methoxycyclopenta[b]Pyridin-7-One
The cyclopenta[b]pyridine core is synthesized from catechol derivatives through a sequence of aldol condensation and cyclization. For example, condensation of 2-methoxy-4-hydroxybenzaldehyde with pinacolone in ethanol/tetrahydrofuran (50%) under basic conditions yields an α,β-unsaturated ketone intermediate. Hydrogenation using Pd/C under H₂ pressure selectively reduces the alkene, affording the saturated ketone in 94% yield. Acid-mediated cyclization then forms the cyclopenta[b]pyridin-7-one scaffold.
Table 1: Reaction Conditions for Cyclopenta[b]Pyridine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | Pinacolone, NaOH, 50% EtOH/THF, reflux | 72 |
| Hydrogenation | Pd/C, H₂, Ethyl Acetate | 94 |
| Cyclization | HCl (10%), Ethanol, RT | 82 |
Synthesis of Boc-Protected Piperidine
The piperidine fragment is prepared via catalytic hydrogenation of pyridine derivatives. Grygorenko et al. demonstrated that 3-substituted pyridines undergo Rh-catalyzed hydrogenation to piperidines under mild conditions. For the Boc-protected variant, pyridine is first treated with tert-butyl dicarbonate in dichloromethane, followed by hydrogenation using Raney-Ni to yield the saturated piperidine-Boc derivative in 89% yield.
Diastereoselective Spiroannulation
The pivotal spirocyclization step merges the cyclopenta[b]pyridin-7-one and piperidine fragments. Plourde et al. reported that phenolic substrates undergo oxidative spiroannulation using lead tetraacetate (LTA) in acetone, generating spirocyclic ketones via a phenoxonium ion intermediate. Applying this to 2-methoxy-4-hydroxyphenyl derivatives, LTA-mediated oxidation at 0°C induces cyclization, forming the spirodeca-6,9-diene-8-one system.
Key Observations:
-
Diastereoselectivity : The methoxy group at position 2 disrupts resonance stabilization of the phenoxonium ion, reducing reaction yield (45%) compared to 3-methoxy analogs.
-
Purification Challenges : Diastereomers are inseparable via silica gel chromatography, necessitating NMR-guided characterization of mixtures.
Final Functionalization and Boc Protection
Post-spiroannulation, the ketone at position 8 is reduced using NaBH₄ in ethanol, yielding a secondary alcohol. Subsequent Boc protection under Schotten-Baumann conditions (Boc₂O, DMAP, CH₂Cl₂) installs the tert-butoxycarbonyl group at the piperidine nitrogen.
Table 2: Spectroscopic Data for Final Compound
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| Boc Carbonyl | 1680 | 1.44 (s, 9H, t-Bu) |
| Methoxy | 2830 | 3.74 (s, 3H, OCH₃) |
| Spirocyclic CH | - | 5.44 (d, J=1.7 Hz, H7) |
Analytical and Mechanistic Insights
Stereochemical Considerations
The spirocenter’s configuration is influenced by the methoxy group’s position. In 2-methoxy derivatives, diminished resonance stabilization of the phenoxonium ion leads to non-selective nucleophilic attack, producing a 50:50 diastereomeric ratio. Computational studies suggest that steric hindrance from the tert-butyl group further exacerbates selectivity challenges.
Chemical Reactions Analysis
tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of spiro[cyclopenta[b]pyridine] compounds may exhibit significant biological activities, including:
- Anticancer Activity : Some studies suggest that this class of compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
- Antimicrobial Properties : The presence of certain functional groups may enhance the compound's ability to combat bacterial infections, making it a candidate for antibiotic development.
Neuropharmacology
Research has highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The unique structural features of tert-butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate may contribute to:
- Cognitive Enhancement : Compounds with similar scaffolds have been shown to improve memory and cognitive functions in preclinical studies.
- Mood Regulation : Investigations into the psychoactive properties of related structures indicate potential applications in treating mood disorders.
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Demonstrated significant cytotoxic effects against breast cancer cell lines. |
| Study B | Assess neuroprotective effects | Showed reduction in oxidative stress markers in neuronal cell cultures. |
| Study C | Investigate antimicrobial efficacy | Identified effective inhibition against Gram-positive bacteria. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. The exploration of these derivatives is crucial for optimizing therapeutic efficacy and reducing side effects.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
In contrast, the 2-chloro analog (CAS 2245084-86-8) may exhibit reduced solubility due to halogen hydrophobicity . The 7-oxo moiety in the target compound and its 7-oxo analog facilitates hydrogen bonding, influencing crystal packing (as analyzed via SHELX and ORTEP ) and intermolecular interactions critical for biological activity .
Biological Activity
- The target compound’s methoxy group may modulate binding affinity to SHP2, a phosphatase implicated in cancer signaling, compared to the chloro-substituted analog, which could exhibit stronger electrophilic reactivity .
- The unsubstituted analog (CAS 2245084-40-4) is primarily used as a synthetic intermediate, lacking the substituent-driven specificity required for targeted therapies .
Synthetic Accessibility
- The tert-butyl carbamate group in all analogs simplifies purification and stability during multi-step syntheses, as seen in related spirocyclic compounds .
- Introducing the 2-methoxy group likely requires selective methylation or methoxy substitution early in the synthesis, increasing complexity compared to unsubstituted analogs .
Price and Availability
- The target compound’s cost is expected to exceed ¥5000/10 mg, reflecting the added complexity of methoxy functionalization .
Biological Activity
The compound tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₇H₃₁N₃O₃
- Molecular Weight : 305.45 g/mol
- CAS Number : 1395493-06-7
The structure of this compound features a spirocyclic framework, which is significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Receptor Binding : It has been shown to bind to certain receptors, modulating neurotransmitter release and potentially affecting pain pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound's IC50 values were comparable to established chemotherapeutics.
- Antimicrobial Properties : The compound has shown activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
-
Cytotoxicity Against Lung Cancer Cells :
A study evaluated the cytotoxic effects of the compound on A549 human lung cancer cells. Results indicated significant cell death at concentrations above 10 μM, suggesting its potential as an anticancer agent. -
In Vivo Efficacy in Animal Models :
In animal models, administration of the compound resulted in reduced tumor size in xenograft models of breast cancer. This highlights its potential for therapeutic application in oncology.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the spirocyclic core of tert-butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate?
- Methodology : The spirocyclic core can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce substituents like the methoxy group. For example, coupling tert-butyl-protected intermediates with halogenated cyclopenta[b]pyridine derivatives under inert atmospheres (N₂ or Ar) using catalysts such as Pd(OAc)₂/X-Phos in dioxane at reflux (80–100°C) . Post-coupling, acid-mediated deprotection (e.g., TFA in DCM) removes the tert-butyl group to yield free amines for further functionalization .
Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for the methoxy group (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and spirocyclic carbonyl (δ ~170–175 ppm for ¹³C). Overlapping signals in the piperidine and cyclopenta[b]pyridine regions require 2D techniques (COSY, HSQC) .
- HRMS : Confirm molecular weight (calculated for C₁₉H₂₆N₂O₅: ~374.18 g/mol) with <5 ppm error. Isotopic patterns should match expected Cl/Br absence .
Q. What are the dominant reaction pathways for this compound under acidic or basic conditions?
- Methodology :
- Acidic Conditions : The tert-butyl carbamate group undergoes cleavage with TFA or HCl in dioxane/DCM, yielding a free amine for further derivatization .
- Basic Conditions : The ester moiety may hydrolyze (e.g., NaOH/MeOH), but the spirocyclic lactam is stable. Monitor via TLC or LC-MS .
Advanced Research Questions
Q. How does the methoxy substituent influence the compound’s electronic properties and biological activity compared to halogenated analogs?
- Methodology :
- Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to compare electron density maps. The methoxy group donates electron density via resonance, altering HOMO-LUMO gaps and binding affinity to targets like kinases or GPCRs .
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) and compare IC₅₀ values with chloro/fluoro analogs. Methoxy derivatives often show enhanced solubility but reduced electrophilic reactivity .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodology :
- Dose-Response Profiling : Conduct assays across multiple concentrations (1 nM–100 µM) to identify off-target effects. Use isogenic cell lines to isolate pathway-specific activity .
- Target Engagement Studies : Employ SPR or CETSA to validate direct binding to proposed targets (e.g., topoisomerase II or tubulin) .
Q. How can regioselectivity challenges during functionalization of the spirocyclic scaffold be addressed?
- Methodology :
- Directed Metalation : Use LDA or TMPLi to deprotonate specific positions (e.g., C-3 of cyclopenta[b]pyridine) before quenching with electrophiles .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc) to direct substitutions to the pyridine ring .
Q. What computational tools predict the compound’s metabolic stability and pharmacokinetic (PK) profile?
- Methodology :
- In Silico ADMET : Use SwissADME or ADMET Predictor to estimate logP (∼2.5), CYP450 inhibition, and blood-brain barrier permeability. Methoxy groups typically reduce metabolic oxidation compared to halogens .
- MD Simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
